molecular formula C15H16N4OS B2575117 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1052548-18-1

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2575117
CAS No.: 1052548-18-1
M. Wt: 300.38
InChI Key: DLBZAZUUKKHEEU-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 61627-58-5 . It is a white to off-white solid with a molecular weight of 235.33 .


Synthesis Analysis

The compound can be synthesized by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which was prepared via microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.


Chemical Reactions Analysis

The compound 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene underwent a multi-component reaction when reacted with phenyl isothiocyanate, malononitrile, and any of benzaldehyde, 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde to give the tetrahydropyrimidine derivatives .


Physical and Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 235.33 .

Scientific Research Applications

Heterocyclic Synthesis Applications

1. Synthesis of Diverse Heterocyclic Derivatives

This compound has been utilized as a key precursor in the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The versatility in chemical reactivity allows for the creation of compounds with significant antitumor activities. Such synthetic pathways often involve regioselective attacks and/or cyclization, demonstrating the compound's utility in medicinal chemistry for developing potential therapeutic agents with high inhibitory effects against various cancer cell lines (Shams et al., 2010).

2. Antimicrobial and Antitumor Evaluations

The compound's derivatives have shown promising results in vitro for their antiproliferative activity against several human cancer cell lines. This highlights the compound's role in the synthesis of potential anticancer agents. The ease of synthesis and the convenience of yield production make it an attractive candidate for further biological investigations and heterocyclic transformations (Mohareb et al., 2004).

3. Development of Antimicrobial Agents

Beyond anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. Novel dye systems and dye precursors based on this compound, including those with thiophene-, thiazole-, and pyrazole-based structures, have demonstrated significant in vitro antimicrobial activity against a range of tested organisms, showcasing the compound's potential in developing new antimicrobial agents (Shams et al., 2011).

4. Applications in Dyeing and Textile Finishing

The compound has also found applications in the synthesis of novel dyes and dye precursors for textile finishing. These applications utilize the antimicrobial and antifungal properties of the synthesized dyes, potentially offering new solutions for the functionalization of textiles with antimicrobial properties, thus opening up new avenues in textile chemistry (Shams et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the sources, it is suggested that the compound may interact with a number of lipophilic amino acids .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

Future Directions

The compound and its derivatives have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-7-12(18-19(9)2)14(20)17-15-11(8-16)10-5-3-4-6-13(10)21-15/h7H,3-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBZAZUUKKHEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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